molecular formula C5H7IO2 B3058642 Prop-2-enyl 2-iodoacetate CAS No. 90711-60-7

Prop-2-enyl 2-iodoacetate

Cat. No. B3058642
CAS RN: 90711-60-7
M. Wt: 226.01 g/mol
InChI Key: QZORKJQSVCOBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-enyl 2-iodoacetate, also known as allyl 2-iodoacetate, is a colorless liquid with a molecular formula of C5H7IO2 . It is a type of iodine compound containing an allyl group and an ester group .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C5H7IO2 . The InChI key for this compound is QZORKJQSVCOBNB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a molecular weight of 226.01 . The compound is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Atom-Transfer Cyclization

Prop-2-enyl 2-iodoacetate derivatives, such as 2-iodo-N-(prop-2-enyl)acetamides, have been used in atom-transfer cyclization processes. This technique, involving triethylborane, is applied in synthesizing 4-(iodomethyl)pyrrolidin-2-ones, which are significant in the synthesis of γ-lactones. Such cyclization reactions are crucial in organic synthesis for creating complex molecular structures (Ikeda et al., 1998).

Palladium-Catalyzed Cross-Coupling

Another application involves palladium-catalyzed cross-coupling of iodovinylic acids, a class that includes this compound derivatives. This method is employed for selective synthesis of 3,3-disubstituted prop-2-enoic acids, essential in various chemical syntheses (Abarbri et al., 2002).

Reactions with Methionine

This compound and related compounds have been explored for their reactions with amino acids like methionine. Such reactions are significant in protein chemistry, providing insights into interactions with sulfhydryl groups and other amino acid residues (Gundlach et al., 1959).

Desulfinylative C–C Allylation

In the field of organometallic chemistry, derivatives of this compound have been used in desulfinylative palladium-catalyzed C–C coupling with Grignard reagents and enolates. This method is crucial for synthesizing various organic compounds, demonstrating the versatility of these derivatives (Volla et al., 2009).

Radical Trapping and Identification

In organic chemistry, iodoacetate compounds, related to this compound, have been used to investigate aryl radicals in hydrodediazoniations. This application is critical in understanding radical-based reactions and mechanisms (Wassmundt & Kiesman, 1997).

Safety and Hazards

The safety information for Prop-2-enyl 2-iodoacetate includes several hazard statements: H302, H315, H319, H335 . The compound has a GHS07 pictogram and the signal word is "Warning" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

prop-2-enyl 2-iodoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZORKJQSVCOBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466542
Record name Acetic acid, iodo-, 2-propenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90711-60-7
Record name Acetic acid, iodo-, 2-propenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prop-2-enyl 2-iodoacetate
Reactant of Route 2
Prop-2-enyl 2-iodoacetate
Reactant of Route 3
Reactant of Route 3
Prop-2-enyl 2-iodoacetate
Reactant of Route 4
Reactant of Route 4
Prop-2-enyl 2-iodoacetate
Reactant of Route 5
Reactant of Route 5
Prop-2-enyl 2-iodoacetate
Reactant of Route 6
Prop-2-enyl 2-iodoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.